![molecular formula C13H16F3NO2 B3149955 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol CAS No. 681482-00-8](/img/structure/B3149955.png)
1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol
Vue d'ensemble
Description
“1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol” is a chemical compound with the CAS Number: 1432681-24-7 . It has a molecular weight of 311.73 . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H16F3NO2.ClH/c14-13(15,16)19-11-3-1-10(2-4-11)9-12(18)5-7-17-8-6-12;/h1-4,17-18H,5-9H2;1H .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 311.73 . More specific physical and chemical properties are not available in the searched resources.Applications De Recherche Scientifique
Discovery in Soluble Epoxide Hydrolase Inhibition
- This compound, as part of a broader group of 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors, has been identified as an inhibitor of soluble epoxide hydrolase, which is significant in various disease models (R. Thalji et al., 2013).
Role in Selective Estrogen Receptor Modulators (SERMs)
- Chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, which are structurally related, have been studied as potential SERMs, indicating possible applications in estrogen receptor-related conditions (Y. Yadav et al., 2011).
Synthesis of New Analogues of Diphenylpyraline
- The synthesis of isomeric piperidin-4-ols, related to the compound , suggests applications in the development of new pharmaceutical compounds, especially in the context of antimycobacterial activity (R. Weis et al., 2003).
Tautomeric Equilibrium Studies
- Studies of 4-((phenylimino)methyl)naphthalen-1-ol and related compounds, including those with a piperidine ring, suggest applications in understanding tautomeric properties, which are important in chemical and pharmaceutical research (V. Deneva et al., 2013).
Glycine Transporter 1 Inhibition
- The compound 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, closely related to the query compound, shows potent GlyT1 inhibitory activity, indicating potential applications in neuropsychiatric disorders (Shuji Yamamoto et al., 2016).
Antibacterial and Antioxidant Properties
- Hydrochlorides of aminopropanols, structurally similar to the query compound, have been studied for their moderate antibacterial activity and antioxidant properties, suggesting possible applications in these areas (Н. К. Гаспарян et al., 2011).
Potential Anti-tuberculosis Activity
- A novel piperidinol, closely related to the query compound, was identified with anti-tuberculosis activity, although further advancement was precluded due to side effects (Dianqing Sun et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)19-12-3-1-10(2-4-12)9-17-7-5-11(18)6-8-17/h1-4,11,18H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCISANRKJWTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole](/img/structure/B3149875.png)
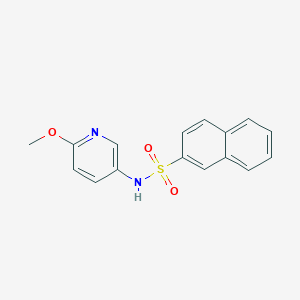

![2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline](/img/structure/B3149891.png)
![Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane](/img/structure/B3149893.png)
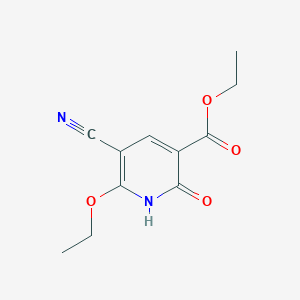
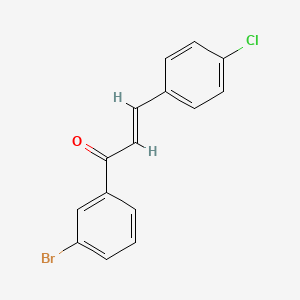
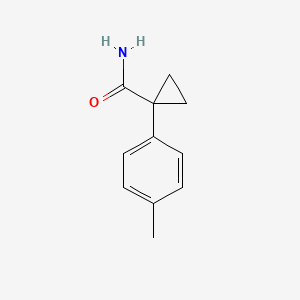
![3-[1,5,7,9,11,13,15-Heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[7.7.1.13,7.15,13.111,15]icosan-3-yl]propan-1-ol](/img/structure/B3149912.png)
![Sodium 6-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B3149932.png)

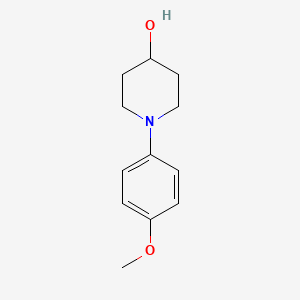
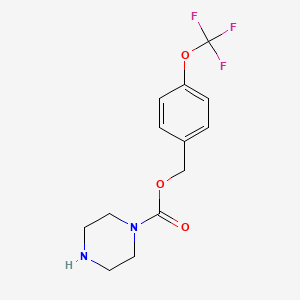
![2-[4-(Trifluoromethyl)phenoxy]ethanol](/img/structure/B3149966.png)